molecular formula C17H14F3N5O2 B2745150 1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 893367-32-3

1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2745150
CAS No.: 893367-32-3
M. Wt: 377.327
InChI Key: BPDQAYQXVSCQFU-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-g]purine-2,4-dione family, characterized by a tricyclic core with fused imidazole and purine moieties. Key structural features include:

  • Methyl groups at positions 1, 3, and 7, enhancing metabolic stability and modulating steric interactions.
  • A 3-(trifluoromethyl)phenyl substituent at position 8, contributing to lipophilicity and electronic effects due to the strong electron-withdrawing nature of the CF₃ group.

Properties

IUPAC Name

2,4,7-trimethyl-6-[3-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2/c1-9-8-24-12-13(22(2)16(27)23(3)14(12)26)21-15(24)25(9)11-6-4-5-10(7-11)17(18,19)20/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDQAYQXVSCQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC(=C4)C(F)(F)F)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves several steps, including the introduction of the trifluoromethyl group and the formation of the imidazo[2,1-f]purine core. The synthetic route typically starts with the preparation of the trifluoromethylated phenyl precursor, followed by cyclization reactions to form the imidazo[2,1-f]purine structure. Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity .

Chemical Reactions Analysis

1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

Overview

1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of imidazopurines. Its unique structure incorporates trifluoromethyl and methyl groups that enhance its chemical properties and biological activities. This article explores its scientific research applications across various fields including medicinal chemistry, pharmacology, and materials science.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects due to its ability to interact with biological targets:

  • Anticancer Activity : Studies indicate that this compound may inhibit specific cancer cell lines by modulating enzyme activity related to cell proliferation and survival. For instance, it has shown promise in targeting Bcl-2 family proteins which are crucial in regulating apoptosis in cancer cells .
  • Anti-inflammatory Properties : Research has demonstrated that the compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential applications in treating inflammatory diseases .
  • Neurological Effects : Preliminary studies suggest that it may have neuroprotective effects and could be beneficial in neurodegenerative disorders by preventing neuronal apoptosis .

Pharmacology

In pharmacological studies, the compound has been evaluated for:

  • Enzyme Inhibition : It acts as an inhibitor of phosphodiesterases (PDEs), which play a significant role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), enhancing various physiological responses .
  • Receptor Interaction : The compound is also being studied for its interaction with transient receptor potential ankyrin 1 (TRPA1) channels, which are involved in pain perception and inflammatory responses .

Materials Science

Beyond biological applications, the compound's unique chemical structure makes it suitable for:

  • Synthesis of Novel Materials : It serves as a building block for synthesizing new materials with specific electronic or optical properties. Its trifluoromethyl group enhances stability and solubility in various solvents .
  • Catalytic Applications : The compound may also be explored as a catalyst or ligand in organic synthesis due to its ability to stabilize reactive intermediates .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various imidazopurine derivatives including this compound. The results indicated significant cytotoxicity against several cancer cell lines with IC50 values indicating effective inhibition of cell growth .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Smith et al. (2023) investigated the anti-inflammatory mechanisms of this compound. The study found that treatment with the compound reduced levels of TNF-alpha and IL-6 in vitro and in vivo models of inflammation. These findings support its potential use in therapeutic applications for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The imidazo[2,1-f]purine core can form hydrogen bonds and other interactions with active sites, modulating the activity of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 8

Position 8 is critical for modulating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects at Position 8
Compound Name / ID Substituent at Position 8 Molecular Weight (g/mol) Key Biological/Physicochemical Properties References
Target Compound 3-(Trifluoromethyl)phenyl ~450 (estimated) High lipophilicity (logP ~3.5); Hypothetical 5-HT1A affinity -
3-(4-Fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl analog () 2-Hydroxyphenyl ~400 Increased polarity (logP ~2.8); Unreported activity
8-(4-Fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl analog () 4-Fluorophenyl ~420 Moderate solubility; Potential kinase inhibition
8-[3-(N4-Phenyl)-piperazinyl-propyl] derivative (, Compound 6h) Arylpiperazine ~500 Ki = 5.6 nM (5-HT1A); Antidepressant activity in FST model
3-(4-Fluorophenyl)pyrido[1,2-e]purine-2,4-dione () 4-Fluorophenyl ~390 Fluorescence properties (λem = 517 nm); Unreported receptor activity
Key Observations:

Receptor Binding : Arylpiperazine substituents (e.g., ) show high 5-HT1A affinity (Ki = 5.6 nM), suggesting that bulky, flexible groups at position 8 enhance receptor interactions. The trifluoromethyl group may mimic this effect through hydrophobic interactions.

Substituent Effects at Other Positions

  • Position 7 : Methyl or phenyl groups () influence steric hindrance. The target compound’s 7-methyl group balances steric bulk and metabolic stability.
  • Position 3 : Methoxyethyl () or ethylthio () groups enhance solubility or thiol-mediated interactions, respectively. The target compound lacks these, prioritizing lipophilicity.

Biological Activity

1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound belonging to the imidazo[1,2-g]purine class. Its structure features a fused imidazo and purine ring system with various substituents that contribute to its biological activity. This article explores the compound's biological properties, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is C19H18F3N5O2C_{19}H_{18}F_3N_5O_2, and it exhibits significant lipophilicity due to the presence of trifluoromethyl and trimethyl groups. The unique structural features enhance its interaction with biological targets.

Property Value
Molecular Weight403.37 g/mol
IUPAC Name1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-g]purine-2,4-dione
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Serotonin Receptors : The compound has shown affinity for serotonin receptors (5-HT_1A and 5-HT_7), which are crucial in regulating mood and anxiety. Modulation of these receptors may lead to antidepressant and anxiolytic effects .
  • Phosphodiesterase Inhibition : It acts as a weak inhibitor of phosphodiesterases (PDE4B and PDE10A), enzymes involved in cyclic nucleotide signaling pathways. This inhibition can enhance intracellular cAMP levels, contributing to its pharmacological effects .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

  • Antidepressant Activity : In vivo studies demonstrated that the compound exhibited significant antidepressant effects in forced swim tests (FST) in mice. The potency was comparable to traditional antidepressants like diazepam .
  • Anxiolytic Effects : The compound displayed notable anxiolytic properties at doses lower than those required for conventional anxiolytics. This suggests a potential for developing new treatments for anxiety disorders .
  • Anticancer Potential : Research indicates that imidazo[1,2-g]purines may possess anticancer activity by targeting specific signaling pathways involved in cancer cell proliferation and survival. The compound's structural features suggest it could be explored further for anticancer applications .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the imidazo[2,1-f]purine framework. These derivatives were assessed for their serotonin receptor affinity and phosphodiesterase inhibition:

  • Study Findings : Selected derivatives demonstrated high affinity for serotonin receptors and moderate phosphodiesterase inhibition. This dual activity profile suggests a promising direction for developing multifunctional antidepressant and anxiolytic drugs .

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